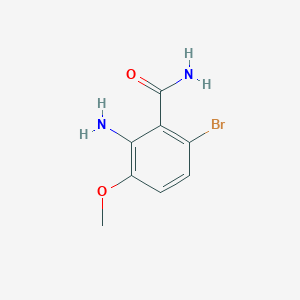
2-Amino-6-bromo-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromo-3-methoxybenzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-methoxybenzamide typically involves the bromination of 3-methoxybenzoic acid followed by amination. One common method is as follows:
Bromination: 3-Methoxybenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
Amination: The resulting 6-bromo-3-methoxybenzoic acid is then reacted with ammonia or an amine derivative under suitable conditions to introduce the amino group at the 2-position, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can yield corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 2-amino-6-hydroxy-3-methoxybenzamide or 2-amino-6-thio-3-methoxybenzamide.
Oxidation: Formation of 2-nitro-6-bromo-3-methoxybenzamide.
Reduction: Formation of 2-amino-6-bromo-3-methoxybenzylamine.
Coupling: Formation of biaryl derivatives with various substituents.
Scientific Research Applications
2-Amino-6-bromo-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-3-methoxybenzamide depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The presence of the amino and bromine groups can enhance its binding affinity to target proteins, leading to effective inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloro-3-methoxybenzamide: Similar structure but with a chlorine atom instead of bromine.
2-Amino-6-fluoro-3-methoxybenzamide: Contains a fluorine atom instead of bromine.
2-Amino-6-iodo-3-methoxybenzamide: Contains an iodine atom instead of bromine.
Uniqueness
2-Amino-6-bromo-3-methoxybenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interaction with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-amino-6-bromo-3-methoxybenzamide |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,10H2,1H3,(H2,11,12) |
InChI Key |
HXOHZCNYVAVTAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















